molecular formula C21H15NO3S B4633218 8-Quinolyl 4-phenylbenzenesulfonate

8-Quinolyl 4-phenylbenzenesulfonate

Cat. No.: B4633218
M. Wt: 361.4 g/mol
InChI Key: CPUKFTRNRMCQQM-UHFFFAOYSA-N
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Description

8-Quinolyl 4-phenylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system attached to a phenylbenzenesulfonate group

Future Directions

Quinoline and its derivatives have attracted much attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They form the scaffold for compounds of great significance in medicinal and industrial chemistry . Therefore, the study and development of new quinoline derivatives, including 8-quinolinyl 4-biphenylsulfonate, could be a promising direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolyl 4-phenylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 8-Quinolyl 4-phenylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide group.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Quinolyl 4-phenylbenzenesulfonate has found applications in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is studied for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities.

    Quinoline N-oxide: An oxidized derivative with enhanced antimicrobial properties.

    Sulfonamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness: 8-Quinolyl 4-phenylbenzenesulfonate is unique due to its combined quinoline and sulfonate functionalities, which confer distinct chemical reactivity and biological activity. The presence of the sulfonate group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

quinolin-8-yl 4-phenylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-26(24,25-20-10-4-8-18-9-5-15-22-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUKFTRNRMCQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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